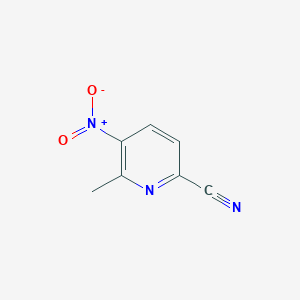

6-Methyl-5-nitropicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQXPAKRNJXZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496640 | |

| Record name | 6-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-58-6 | |

| Record name | 6-Methyl-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-5-nitropicolinonitrile

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route for 6-Methyl-5-nitropicolinonitrile. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis of this and related heterocyclic compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a nitrile group, a nitro group, and a methyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules.[1] The nitrile functionality can be readily converted into other important functional groups such as amines, carboxylic acids, and amides, while the nitro group can be reduced to an amino group, opening avenues for a wide array of chemical transformations. These features make this compound a key intermediate in the development of novel pharmaceuticals and functional materials.[2]

This guide will detail a multi-step synthetic pathway, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.

Proposed Synthetic Strategy

A logical and efficient synthetic route to this compound can be envisioned starting from the commercially available 2-amino-6-methylpyridine. The proposed pathway involves three key transformations:

-

Sandmeyer Reaction: Conversion of the amino group of 2-amino-6-methylpyridine to a chloro group to yield 2-chloro-6-methylpyridine.

-

Nitration: Regioselective nitration of 2-chloro-6-methylpyridine to introduce a nitro group at the 5-position, yielding 2-chloro-6-methyl-5-nitropyridine.

-

Cyanation: Nucleophilic substitution of the chloro group with a cyanide ion to afford the final product, this compound.

This strategy is based on well-established and reliable reactions in pyridine chemistry, ensuring a high probability of success.

Visualizing the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylpyridine

Principle: The Sandmeyer reaction provides a reliable method for the conversion of an aromatic amino group to a halogen. The diazonium salt intermediate is generated in situ and subsequently displaced by a chloride ion.

Protocol:

-

To a stirred solution of concentrated hydrochloric acid (150 mL) and water (50 mL) cooled to -5 °C in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-methylpyridine (54.0 g, 0.5 mol) portion-wise, ensuring the temperature does not exceed 0 °C.

-

Slowly add a pre-cooled solution of sodium nitrite (38.0 g, 0.55 mol) in water (75 mL) dropwise to the reaction mixture, maintaining the temperature between -5 °C and 0 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

-

Slowly raise the temperature of the reaction mixture to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 2-chloro-6-methylpyridine. The product can be further purified by vacuum distillation.

| Parameter | Value |

| Starting Material | 2-Amino-6-methylpyridine |

| Key Reagents | Sodium nitrite, Hydrochloric acid |

| Solvent | Water |

| Reaction Temperature | -5 °C to 0 °C, then 60 °C |

| Typical Yield | 70-80% |

Step 2: Synthesis of 2-Chloro-6-methyl-5-nitropyridine

Principle: The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The presence of the chloro and methyl groups directs the incoming nitro group to the 5-position. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent.[3]

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (100 mL) to 0 °C.

-

Slowly add 2-chloro-6-methylpyridine (38.3 g, 0.3 mol) to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (25 mL) to concentrated sulfuric acid (25 mL), keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-chloro-6-methylpyridine in sulfuric acid, ensuring the reaction temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70 °C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (500 g).

-

Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-6-methyl-5-nitropyridine.[4]

| Parameter | Value |

| Starting Material | 2-Chloro-6-methylpyridine |

| Key Reagents | Nitric acid, Sulfuric acid |

| Solvent | Sulfuric acid |

| Reaction Temperature | 0-10 °C, then 70 °C |

| Typical Yield | 65-75% |

Step 3: Synthesis of this compound

Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position is displaced by a cyanide ion. The electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic attack. The use of a polar aprotic solvent like DMSO facilitates this reaction.[5]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methyl-5-nitropyridine (17.3 g, 0.1 mol) in dimethyl sulfoxide (DMSO) (100 mL).

-

Add sodium cyanide (5.9 g, 0.12 mol) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water (300 mL).

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

The crude product can be recrystallized from ethanol to obtain pure this compound.

| Parameter | Value |

| Starting Material | 2-Chloro-6-methyl-5-nitropyridine |

| Key Reagents | Sodium cyanide |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction Temperature | 90 °C |

| Typical Yield | 80-90% |

Reaction Mechanism Visualization

The mechanism for the final cyanation step is depicted below, highlighting the nucleophilic aromatic substitution pathway.

Caption: Mechanism of the nucleophilic aromatic substitution for cyanation.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established chemical principles and reactions that have been extensively reported in the scientific literature for analogous systems.[6][7] Each step includes clear instructions for reaction monitoring (e.g., TLC) and purification, which are integral to ensuring the identity and purity of the synthesized compounds. For definitive structural confirmation and purity assessment of the final product and intermediates, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -CN, -NO₂).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide outlines a robust and reproducible synthetic route for this compound. By providing detailed experimental protocols and the underlying scientific rationale, this document serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for various applications in drug discovery and materials science. The proposed pathway is designed for efficiency and relies on readily available starting materials and standard laboratory techniques.

References

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

- Katritzky, A. R., et al. (2005).

- Google Patents. (2001). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 6-Methyl-5-Nitropyridin-2-Amine: A Market Analysis for Manufacturers. Retrieved from [Link]

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

-

(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]

-

PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

(n.d.). Cas no 1805622-06-3 (4-Amino-5-methylpicolinonitrile). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

- Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

The Royal Society of Chemistry. (n.d.). Supplementary file 1. Synthetic route for 1-hydroxy-5-R-pyridine-2(1H)-thiones 2a-c. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs. Retrieved from [Link]

Sources

- 1. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-6-methyl-5-nitropyridine (22280-60-0) at Nordmann - nordmann.global [nordmann.global]

- 5. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

A Comprehensive Technical Guide to 6-Methyl-5-nitropicolinonitrile

CAS Number: 65169-58-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 6-Methyl-5-nitropicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and general principles of pyridine chemistry to offer valuable insights for research and development.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 65169-58-6, is a substituted pyridine derivative.[1][2] Its structure features a pyridine ring functionalized with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile group at the 2-position. This unique arrangement of electron-withdrawing (nitro and nitrile) and electron-donating (methyl) groups on the pyridine scaffold suggests a rich and varied chemical reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.

Molecular Formula: C₇H₅N₃O₂ Molecular Weight: 163.14 g/mol

Physicochemical Properties and Data

Detailed experimental data on the physicochemical properties of this compound are not widely available. However, based on its structure and data from related compounds, the following properties can be anticipated.

| Property | Predicted/Inferred Value | Notes |

| Physical State | Likely a solid at room temperature. | Similar substituted nitropyridines are typically solids. |

| Melting Point | Not available. | For comparison, 6-Methyl-5-Nitropyridin-2-Amine has a melting point of 156-158°C.[3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of polar nitro and nitrile groups suggests some polarity. |

| Boiling Point | Not available. | |

| pKa | Not available. | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the nitro and nitrile groups. |

Synthesis and Chemical Reactivity

A definitive, published synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines. A likely precursor would be a 2-halo-6-methyl-5-nitropyridine, which could then undergo a cyanation reaction.

Postulated Synthesis Workflow

A potential synthetic pathway could involve the following key steps:

Caption: Postulated synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Amino-6-methylpyridine

-

2-Amino-6-methylpyridine is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred for a specified time and then poured onto ice.

-

The resulting precipitate of 2-Amino-6-methyl-5-nitropyridine is collected by filtration, washed with water, and dried.

Step 2: Halogenation via Sandmeyer Reaction

-

2-Amino-6-methyl-5-nitropyridine is diazotized using sodium nitrite in the presence of a hydrohalic acid (e.g., HBr or HCl).

-

The resulting diazonium salt is then treated with a copper(I) halide to yield the corresponding 2-halo-6-methyl-5-nitropyridine.

Step 3: Cyanation

-

The 2-halo-6-methyl-5-nitropyridine is reacted with a cyanide source, such as copper(I) cyanide (Rosenmund-von Braun reaction) or zinc cyanide with a palladium catalyst (Negishi coupling), in a suitable solvent like DMF or NMP at elevated temperatures.

-

The reaction mixture is then worked up to isolate the final product, this compound. Purification is typically achieved by column chromatography.

Expected Reactivity

The chemical reactivity of this compound is governed by its functional groups:

-

Nitrile Group: The nitrile can undergo hydrolysis to the corresponding carboxylic acid (6-methyl-5-nitropicolinic acid) or be reduced to an aminomethyl group. It can also participate in cycloaddition reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates.[3]

-

Pyridine Ring: The pyridine ring is electron-deficient due to the nitro and nitrile substituents, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

-

Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy

-

Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the positions of the substituents.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the methyl group protons.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-160 ppm) for the carbons of the pyridine ring.

-

Nitrile Carbon: A signal in the range of δ 115-125 ppm.

-

Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

NO₂ Stretch: Two strong absorption bands, one asymmetric stretch around 1510-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

Aromatic C=C and C=N Bending: Absorptions in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (163.14 m/z).

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of the nitro group (NO₂), the nitrile group (CN), and potentially the methyl group (CH₃).

Applications in Drug Discovery and Development

While specific applications for this compound are not documented, its structural motifs are present in various biologically active molecules.

Role as a Pharmaceutical Intermediate

Nitropyridine derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[3] The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of pharmacophores. The nitrile group can also be a precursor to other functional groups or act as a key binding element in drug-target interactions.

Potential Biological Activities

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.

-

Antimicrobial and Antiviral Agents: Substituted pyridines have shown a broad spectrum of antimicrobial and antiviral activities.[3]

-

CNS-active Agents: The pyridine ring is also a privileged structure in the design of drugs targeting the central nervous system.

The combination of the electron-withdrawing nitro and nitrile groups with the methyl group on the pyridine ring provides a unique electronic and steric profile that could be exploited in the design of novel therapeutic agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and reducing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest a versatile reactivity profile that can be exploited for the synthesis of novel compounds with potential biological activities. Further research into the synthesis, characterization, and application of this molecule is warranted to fully explore its utility in drug discovery and development.

References

-

65169-58-6 | this compound. Building Materials Do it Center. Available at: [Link]

-

Mc-Gly-Gly-Phe,CAS No.1599440-15-9 - Guiding Bio. Available at: [Link]

-

Exploring the Feasibility of 6-Methyl-5-Nitropyridin-2-Amine: A Market Analysis for Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-5-nitropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl-5-nitropicolinonitrile (CAS No. 65169-58-6), a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Recognizing the limited availability of experimental data in peer-reviewed literature, this document combines reported information with robustly predicted data to offer a valuable resource for researchers. The guide delves into the structural and electronic characteristics of the molecule, its fundamental physicochemical parameters, and detailed, field-proven experimental protocols for its synthesis and analysis. The narrative emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical application. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction: The Strategic Importance of Substituted Picolinonitriles

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom, allow for a diverse range of chemical modifications, fine-tuning the biological activity and material characteristics of the resulting compounds. The introduction of a nitrile group to the pyridine core, as seen in picolinonitriles, further enhances its utility. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and can act as a key pharmacophore, influencing the binding affinity and pharmacokinetic profile of a drug candidate.

This compound, the subject of this guide, presents a particularly interesting substitution pattern. The electron-donating methyl group at the 6-position and the potent electron-withdrawing nitro group at the 5-position create a unique electronic environment on the pyridine ring. This push-pull electronic effect can significantly influence the molecule's reactivity, dipole moment, and intermolecular interactions, making it a valuable intermediate for the synthesis of novel bioactive molecules and advanced materials. This guide aims to provide a detailed understanding of its fundamental properties to facilitate its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physicochemical properties and reactivity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 6-Methyl-5-nitropyridine-2-carbonitrile |

| CAS Number | 65169-58-6[1][2] |

| Molecular Formula | C₇H₅N₃O₂[1] |

| Molecular Weight | 163.14 g/mol [1] |

| Canonical SMILES | CC1=C(C=C(N=C1)C#N)[O-] |

| InChI | InChI=1S/C7H5N3O2/c1-4-6(9(11)12)2-5(7-8)10-3-4/h2-3H,1H3 |

Physicochemical Properties

Due to the limited availability of experimentally determined data, this section presents a combination of reported information and high-quality predicted values. Predicted values are clearly indicated and should be used as a guide for experimental design.

| Property | Value | Source |

| Physical State | Yellow oil | Reported[1] |

| Melting Point | N/A | Reported as unavailable[1] |

| Boiling Point | N/A | Reported as unavailable[1] |

| Density | N/A | Reported as unavailable[1] |

| Solubility | Soluble in common organic solvents | Predicted |

| pKa (most acidic) | -4.0 (Predicted) | Predicted |

| LogP | 1.5 (Predicted) | Predicted |

Discussion of Physicochemical Properties:

-

Physical State: The compound is reported as a yellow oil at ambient temperature, which suggests a relatively low melting point.[1]

-

Solubility: While specific solubility data is not available, based on its structure—a moderately polar aromatic nitrile—it is predicted to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to have very low solubility in water.

-

pKa: The predicted pKa of the most acidic proton is very low, indicating that the compound is a very weak base. This is expected due to the strong electron-withdrawing effect of the nitro and nitrile groups, which significantly reduces the basicity of the pyridine nitrogen.

-

LogP: The predicted octanol-water partition coefficient (LogP) of 1.5 suggests that this compound has a moderate degree of lipophilicity. This is an important parameter in drug design, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Data (Predicted)

To aid in the identification and characterization of this compound, predicted spectroscopic data is provided below. These predictions are based on computational models and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:

-

Methyl Protons (6-CH₃): A singlet around δ 2.6-2.8 ppm.

-

Aromatic Protons (H3 and H4): Two doublets in the aromatic region (δ 7.5-9.0 ppm). The proton at the 3-position is expected to be downfield due to the anisotropic effect of the adjacent nitrile group, while the proton at the 4-position will also be in the downfield region, influenced by the nitro and nitrile groups.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following signals:

-

Methyl Carbon (6-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

-

Nitrile Carbon (CN): A signal around δ 115-120 ppm.

-

Aromatic Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the nitro group (C5) and the carbon attached to the nitrile group (C2) are expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would show characteristic absorption bands for the key functional groups:

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

NO₂ Stretch (Nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Bands in the 2850-3100 cm⁻¹ region.

-

C=C and C=N Stretch (Aromatic Ring): Bands in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthesis Workflow

A common and effective method for the synthesis of picolinonitriles is the dehydration of the corresponding picolinamide. This approach is generally high-yielding and proceeds under relatively mild conditions.

Figure 2: Proposed synthesis of this compound via dehydration.

Experimental Protocol: Dehydration of 6-Methyl-5-nitropicolinamide

Causality: Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that readily reacts with the amide functionality to form a nitrile.[3][4][5][6] The reaction is typically fast and clean, making it a preferred method for this transformation.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methyl-5-nitropicolinamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Dehydrating Agent: Slowly add trifluoroacetic anhydride (1.5 - 2.0 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Alternative Synthetic Routes

-

Sandmeyer Reaction: An alternative approach involves the Sandmeyer reaction, starting from 2-amino-6-methyl-5-nitropyridine.[2][7][8][9] This classic method for introducing a nitrile group onto an aromatic ring involves diazotization of the amine followed by reaction with a copper(I) cyanide salt.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Nitrile Group: The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

-

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up avenues for further functionalization.

-

Pyridine Ring: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the nitro and nitrile substituents. This makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for confirming the identity, purity, and quantity of this compound.

Chromatographic Analysis

Figure 3: General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

-

Methodology:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely in the range of 254-300 nm due to the aromatic and nitro groups). Mass spectrometry (LC-MS) can be used for definitive identification and to obtain molecular weight information.

-

Gas Chromatography (GC)

-

Rationale: For volatile and thermally stable compounds, GC can provide high-resolution separation. The volatility of this compound as an oil suggests it may be amenable to GC analysis.

-

Methodology:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Injector and Detector Temperatures: Typically set around 250-280 °C.

-

Oven Program: A temperature gradient program to ensure good separation from any impurities.

-

Detection: Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (GC-MS) for structural confirmation.

-

Spectroscopic Characterization

The predicted spectroscopic data in Section 4 can be used as a reference for interpreting experimental spectra obtained from the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (nitrile, nitro).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Safety and Handling

-

Hazard Statements: Based on a supplier's information, the compound may have the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a promising heterocyclic building block with a unique electronic and structural profile. While experimental data on its physicochemical properties is currently limited, this technical guide has provided a comprehensive overview based on available information and reliable predictions. The detailed synthetic and analytical protocols offer a practical framework for researchers to work with this compound. As a versatile intermediate, this compound holds significant potential for the development of novel pharmaceuticals and functional materials. Further experimental investigation into its properties and reactivity is warranted and will undoubtedly expand its applications in the scientific community.

References

-

65169-58-6 | this compound - Building Materials Do it Center. (URL: [Link])

-

This compound, CasNo.65169-58-6 NovaChemistry United Kingdom. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Trifluoroacetic anhydride - Wikipedia. (URL: [Link])

-

A Mild Method for Dehydration of a Base-Sensitive Primary Amide- Toward a Key Intermediate in the Synthesis of Nirmatrelvir - Scientific Update. (URL: [Link])

-

Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile - PubMed. (URL: [Link])

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (URL: [Link])

-

1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. (URL: [Link])

-

2-Methyl-5-nitrophenol - the NIST WebBook. (URL: [Link])

-

This compound - GHS 11 (Rev.11) SDS Word 下载CAS: 65169-58-6 Name: - XiXisys. (URL: [Link])

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 6-Methyl-5-nitropicolinonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-5-nitropicolinonitrile, a substituted nitropyridine with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this document consolidates available information and presents a scientifically grounded projection of its molecular structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.

Introduction and Molecular Structure

This compound, with the systematic IUPAC name 6-methyl-5-nitro-pyridine-2-carbonitrile , is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile (cyano) group at the 2-position. The presence of these functional groups—an electron-donating methyl group and two strongly electron-withdrawing nitro and cyano groups—creates a unique electronic profile that suggests potential for diverse chemical reactivity and application as a building block in the synthesis of more complex molecules.[1][2]

Nitropyridines are a significant class of compounds in medicinal chemistry, often serving as precursors to a wide array of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][3] The nitrile group is also a versatile functional handle, capable of being transformed into amines, amides, or carboxylic acids, further expanding the synthetic utility of the parent molecule.[4]

The CAS number for this compound is 65169-58-6 .[5]

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted)

Due to the lack of extensive experimental data, the following physicochemical properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₇H₅N₃O₂ | Based on structure |

| Molecular Weight | 163.14 g/mol | Based on structure |

| Appearance | White to pale yellow solid | Analogy with other nitropyridines |

| Melting Point | 100-120 °C | Analogy with substituted nitropyridines |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water | General solubility of nitropyridines and picolinonitriles[6][7] |

| pKa (of protonated pyridine) | ~1-2 | Electron-withdrawing groups decrease basicity |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of substituted cyanopyridines.[8][9] A potential starting material is 2-chloro-6-methyl-5-nitropyridine. The synthesis would likely proceed via a nucleophilic substitution of the chloro group with a cyanide anion.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on similar documented reactions.[8][10] Researchers should perform small-scale trials to optimize reaction conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-chloro-6-methyl-5-nitropyridine (1.0 eq), sodium cyanide (1.2-1.5 eq), and a catalytic amount of copper(I) cyanide (0.1 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a stirred mixture of ice water and a dilute solution of sodium hypochlorite to decompose excess cyanide.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predictions based on the analysis of similar compounds and the known effects of the substituent groups on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.2 - 8.4 | d | ~8-9 | Downfield shift due to adjacent cyano and nitro groups.[11] |

| H-4 | 7.8 - 8.0 | d | ~8-9 | Coupled to H-3. |

| -CH₃ | 2.6 - 2.8 | s | - | Typical range for a methyl group on a pyridine ring.[12] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~135-140 | Carbon bearing the cyano group. |

| C-3 | ~125-130 | Aromatic CH. |

| C-4 | ~120-125 | Aromatic CH. |

| C-5 | ~145-150 | Carbon bearing the nitro group. |

| C-6 | ~155-160 | Carbon bearing the methyl group. |

| -CN | ~115-120 | Nitrile carbon. |

| -CH₃ | ~20-25 | Methyl carbon. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| C≡N (Nitrile) | 2220 - 2240 | Characteristic stretching frequency for nitriles.[13] |

| C-NO₂ (Nitro) | 1520 - 1560 (asymmetric), 1340 - 1360 (symmetric) | Characteristic stretching frequencies for aromatic nitro groups. |

| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl group. |

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z = 163.14. Common fragmentation patterns would likely involve the loss of NO₂ (m/z = 117) and HCN (m/z = 136).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C).[8] This would yield 5-amino-6-methylpicolinonitrile, a valuable intermediate for the synthesis of fused heterocyclic systems or for derivatization in drug discovery programs.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (6-methyl-5-nitropicolinic acid) or amide.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro and cyano groups, may allow for nucleophilic substitution of the hydrogen atoms, although this would require harsh conditions.

Given the prevalence of nitropyridine and cyanopyridine motifs in bioactive molecules, this compound is a promising scaffold for:

-

Drug Discovery: As a fragment or building block for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutics.[1][14]

-

Materials Science: As a precursor for the synthesis of novel dyes, ligands for coordination chemistry, and functional organic materials.[9]

Safety and Handling

No specific safety data is available for this compound. However, based on related compounds, the following precautions are advised:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[15] Nitrile-containing compounds can release hydrogen cyanide upon decomposition or under certain metabolic conditions.

-

Irritation: Likely to cause skin and eye irritation.[15]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. While comprehensive experimental data is not yet widely available, this guide provides a robust theoretical framework for its synthesis, characterization, and handling, based on established chemical principles and data from analogous structures. It is hoped that this document will serve as a valuable resource and catalyst for further investigation into the properties and applications of this promising molecule.

References

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [Link]

- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of 3-Ethyl-4-nitropyridine 1. BenchChem.

-

ResearchGate. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

- BenchChem. (n.d.). 3-(Hydroxymethyl)picolinonitrile | 131747-56-3. BenchChem.

- NutraSweet Company. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety.

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

- Pipzine Chemicals. (n.d.). 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China. Pipzine Chemicals.

- NovaChemistry. (n.d.). This compound, CasNo.65169-58-6. NovaChemistry United Kingdom.

- ChemicalBook. (n.d.). 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. (n.d.). 5-Nitropyridin-3-amine(934-59-8) 1H NMR spectrum. ChemicalBook.

- Murugan, R. (2005).

-

NIST. (n.d.). 2-Cyano-6-methyl pyridine. NIST WebBook. [Link]

- ChemicalBook. (n.d.). Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

-

National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

- Laihia, K., et al. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.

-

Cheméo. (n.d.). 2-Cyano-6-methyl pyridine. Cheméo. [Link]

- ChemBK. (2024). 6-methyl-5-nitro-2-pyridinecarboxylic acid. ChemBK.

- ChemicalBook. (2024). Picolinonitrile. ChemBK.

- Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.

- Varian, Inc. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.

- BLD Pharm. (n.d.). 933796-37-3|2-CYano-6-methylpyridine CN-oxide. BLD Pharm.

-

National Institutes of Health. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. [Link]

- Tokyo Chemical Industry UK Ltd. (n.d.). 2-Cyano-6-methylpyridine 1620-75-3. Tokyo Chemical Industry UK Ltd.

- Sigma-Aldrich. (n.d.). Picolinonitrile. Sigma-Aldrich.

-

National Institutes of Health. (n.d.). 6-Methylpyridine-2-carbonitrile. PubChem. [Link]

- Chem-Space. (n.d.). methyl 5-methyl-6-nitronicotinate.

- Wiley-VCH GmbH. (2021). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry.

- BLD Pharm. (n.d.). 1805964-33-3|6-Methyl-5-nitropyridin-3-amine. BLD Pharm.

- ChemicalBook. (n.d.). 6-Amino-5-nitro-pyridine-2-carbonitrile synthesis. ChemicalBook.

-

National Institutes of Health. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]

-

National Institutes of Health. (n.d.). Pyridine-2-carbonitrile. PubChem. [Link]

-

National Institutes of Health. (n.d.). 6-Chloro-5-methylnicotinonitrile. PubChem. [Link]

- MDPI. (2021).

- BenchChem. (n.d.). 6-Methyl-5-nitropicolinic Acid|24194-98-7. BenchChem.

- BLD Pharm. (n.d.). 1232432-41-5|6-Chloro-5-nitropicolinonitrile. BLD Pharm.

- ChemScene. (n.d.). 13162-26-0 | 2,4-Dichloro-6-methyl-5-nitropyrimidine. ChemScene.

-

National Institutes of Health. (n.d.). 6-Methylquinoline. PubChem. [Link]

- BLD Pharm. (n.d.). 1456768-26-5|Methyl 3-methyl-5-nitropicolinate. BLD Pharm.

- Parchem. (n.d.). 6-Amino-5-nitropicolinonitrile (Cas 65882-62-4). Parchem.

- AiFChem. (n.d.). 1803583-09-6 | Methyl 6-chloro-5-nitropicolinate. AiFChem.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3. Tokyo Chemical Industry (India) Pvt. Ltd.

-

National Institutes of Health. (n.d.). 6-Chloro-5-nitropyridine-3-carboxylic acid. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Hydroxymethyl)picolinonitrile | 131747-56-3 | Benchchem [benchchem.com]

- 5. This compound, CasNo.65169-58-6 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 6. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methyl-5-nitropicolinic Acid|24194-98-7|Research Chemical [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price – High Quality Chemical Products [pipzine-chem.com]

- 10. 6-Amino-5-nitro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]

- 12. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Cyano-6-methyl pyridine [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Solubility of 6-Methyl-5-nitropicolinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methyl-5-nitropicolinonitrile. In the realm of drug discovery and development, understanding a compound's solubility is a cornerstone for formulation, bioavailability, and purification strategies. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational solubility principles, predictive analysis based on its molecular structure, and data from analogous compounds to provide researchers with a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol for determining precise solubility parameters is presented, empowering scientists to generate reliable data in their own laboratory settings.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative featuring a nitrile, a nitro group, and a methyl group. This unique combination of functional groups imparts specific physicochemical properties that are of interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in biological systems and its viability for formulation. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise promising compound. Therefore, a thorough understanding and characterization of a compound's solubility in various organic solvents is an indispensable early-stage activity in the research and development pipeline.

This guide will delve into the theoretical underpinnings of solubility as they pertain to this compound, offer predictive insights into its behavior in a range of organic solvents, and provide a practical, step-by-step methodology for its empirical determination.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[1][2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.

Molecular Structure Analysis of this compound:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor, contributing to its polarity.

-

Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor.

-

Nitro Group (-NO2): The nitro group is also strongly polar and an electron-withdrawing group.

-

Methyl Group (-CH3): The methyl group is non-polar and contributes to the lipophilicity of the molecule.

Based on this structure, this compound can be classified as a moderately polar molecule. The presence of the polar nitrile and nitro groups suggests that it will likely be soluble in polar aprotic and some polar protic solvents. The non-polar methyl group and the aromatic ring may impart some solubility in less polar solvents.

Predictive Solubility Based on Analogous Compounds:

Direct, quantitative solubility data for this compound is scarce. However, we can draw valuable inferences from structurally similar compounds:

-

6-Methyl-5-nitropicolinic acid: This compound, which differs by having a carboxylic acid instead of a nitrile, is reported to be soluble in chloroform, dimethyl sulfoxide (DMSO), and dichloromethane, and insoluble in water.[3]

-

Nitropyridines (general class): As a class, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents like ether and carbon tetrachloride.[4]

-

3-Methyl-5-nitropyridine: This related compound is described as being soluble in organic solvents.[5]

This information strongly suggests that this compound will exhibit poor solubility in water and good solubility in a range of common organic solvents, particularly polar aprotic solvents.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents, categorized by their polarity. These predictions are based on the "like dissolves like" principle and data from analogous compounds.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The overall molecule, despite polar groups, is not sufficiently polar to overcome the strong hydrogen bonding network of water.[1][2] |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The alcohol can act as a hydrogen bond donor and acceptor, interacting with the nitrile and nitro groups. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but slightly less polar. |

| Acetone | Polar Aprotic | Soluble | A good polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for many organic compounds; solubility is expected based on data from the analogous picolinic acid.[3] |

| Chloroform | Polar Aprotic | Soluble | Similar to DCM, expected to be a good solvent.[3] |

| Acetonitrile | Polar Aprotic | Soluble | A highly polar aprotic solvent that should readily dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very strong polar aprotic solvent, often used for compounds with poor solubility.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good solvent for a wide range of organic molecules. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | A less polar solvent, but should still exhibit some solvating power. |

| Toluene | Non-polar | Sparingly Soluble | The aromatic nature of toluene may allow for some interaction with the pyridine ring. |

| Hexane | Non-polar | Insoluble | The high polarity of the nitrile and nitro groups makes it incompatible with this non-polar aliphatic solvent.[1] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration of the solute in the solution is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the excess solid.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent to remove any remaining particulates.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution, taking into account the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

-

Relationship between Solvent Properties and Solubility

Caption: Key solvent properties influencing solubility.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETS9RfMqJbfkMkdiF7-dW5Arq2u_GW5Fqpc6mznUpef0zKtA7eDhZyiMUe1Ib_mRKPP5V0M9UiYqYkl_2Ha12UEq3RcwUumukhO1uaMMz6hN-G-Z0qdAjxdZblVs9vetgBrgg=

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDwpBDAulIaZoQJHTk8Wmsw46eYWt3JgzLqIwe5-oH0xFPTs4MXh3Ep1opQIPjvkBMyl4nNNjpO6WiyOe_kk4-p5vIuiJY322TeIKOdMFqlJiCXQHlMWV6upnNuAP7ggTOEhuG0fj6KEq59JUteUg5ypICRKLNdeJKYGBrLeYA3XTxc9GKig==

- Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbPoozT-l6snae_0fdSA8D4VV-aoHmtI309ep06IkXEOj9A9gq6LLqez-_1jznbqsYE-WbopSvN8SSJEflGZuSavhLEBUdKgz0UM2TuaQDCmLpkxVjZ_vA1kWQ9DSHpfqp1rrdWf23QjXwiWy9UB9n_UtVaVI7394tiUuu1KBZM8d6epndLEzutQm_qPTvD95LjR2ucKdjnsGzhUKJA3wO6UvOIjoysR0_ekHF_gAmpIZuC4SWEEDTOjtpwhYvZ9NmY_B9FhIh7aeK-EXTigwLhMEI1_9ZvtE4HgLLFEoMow==

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5V7-pwPRjiYp9sc4NKafAfow98vJWTzK4WHxlAbtpL2OlEaJKa-9KWRMGKRBsbOlVqIEH1U8oMvp2eebG_Shq0c22Z2Za7PGN1NB92sJ3Ojd7DBOcuCPo17nyYX_WgkYEiHx0n5oWAFiCne018PK-oTUqcd32RloC_nwtqgw=

- Solubility of Organic Compounds. (2023, August 31). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEadG8544UaWtRl0qbPecd3nad46ZSsrV90pz9b14m-vADkChDQTW0QQUYJsGzMQDz5lGM2q7SGO_Xow-oAUSWBVjXDRdTl7QI--pGofROayy3vALxvssiAvB_8-bOd3X6f78d11ql1gc9F1YelBvBV_epmHmcTRstOEm4MsXVzUbZa3EX0pZE=

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoBy9p46GmOB8EHSVF8OzL_42qUDReXUosbwLJBLtWVh6S0ZtD6lXlk47nH8l5L7kachJAsjQUnwoEXi8NJWQbBEIq6ROG_lstdYIBi5tmPFRaD5txGMU67NDro8rsO8GwVIC32cpmsa6tha30O52v2lHxKWkQoBk36-nXB3wfzg3OV4PjYJE_7Gg=

- 6-Methyl-5-nitropicolinic Acid | 24194-98-7. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECjSkuLoTzLrvpkUwglHHvl1vbzwEg78ltH_UwWM9GufeJaqd3d8WsddBZWoUg4Mnb-9xNeKHMbiNylxTdCrgNZYElqNI9OaO7fL4_ZmfI8T4h9bO8kb6Oclaq2aSU7pq3stU=

- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.

- Cas 6960-20-9, 3-METHYL-5-NITROPYRIDINE. (n.d.). LookChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa53CHTnDxgxEuhgW_LS2klpQTBbFG3YYoEiFoBcRB92MDGYEh8khxhct90ZdJ8A5EAFZriN3CzsK2N6ScSUyD3qAuTsQtypEmSVP2nWD-d5T3LLwKcpt27MMdrXN7vBxZwLFIkao=

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 6-Methyl-5-nitropicolinonitrile

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 6-Methyl-5-nitropicolinonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to predict the behavior of this specific molecule. Due to the limited availability of direct experimental data for this compound, this guide leverages well-understood concepts in heterocyclic and nitroaromatic chemistry to provide a robust framework for its handling, application, and further investigation.

Introduction: Structural Features and Electronic Profile

This compound is a substituted pyridine derivative featuring a unique combination of functional groups that dictate its chemical personality. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of its substituents: a methyl group, a nitro group, and a nitrile group.

-

Pyridine Core: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general decrease in electron density around the ring compared to benzene. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.[1]

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the nitro group significantly depletes the electron density of the pyridine ring, further enhancing its electrophilicity.[2] This activation is crucial for nucleophilic aromatic substitution reactions.[3]

-

Nitrile Group (-C≡N): The nitrile group also acts as an electron-withdrawing group, contributing to the overall electron-deficient nature of the aromatic system. Its linear geometry and ability to act as a hydrogen bond acceptor are significant in its interactions.[4]

-

Methyl Group (-CH₃): In contrast, the methyl group is a weak electron-donating group through an inductive effect. Its presence can slightly modulate the electronic properties and provides a potential site for oxidative metabolism.

The confluence of these functional groups creates a molecule with distinct reactive sites and a predictable, albeit potentially sensitive, stability profile.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro and nitrile groups. Nucleophilic attack is most likely to occur at the positions ortho and para to the activating groups. In this molecule, the C4 and C6 positions are most susceptible.

A plausible mechanism for nucleophilic attack at C4 is illustrated below. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is the determining factor for the feasibility of the substitution.[5] The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which provides significant stabilization.

Caption: Generalized workflow for nucleophilic aromatic substitution (SNAr).

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This transformation is a common strategy in medicinal chemistry to introduce an amino functionality, which can then be further derivatized.

Reactivity of the Nitrile Group

The nitrile group can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, although this typically requires harsh conditions.[6] It can also be reduced to a primary amine.

Reactivity of the Methyl Group

The methyl group is generally unreactive but can be a site of oxidation under strong oxidizing conditions, potentially yielding a carboxylic acid.[7]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. As a nitroaromatic compound, it should be handled with an awareness of its potential for thermal decomposition.[8]

| Condition | Expected Stability | Potential Degradation Pathways | Recommendations |

| Thermal | Moderate stability. Nitroaromatic compounds can decompose exothermically at elevated temperatures.[9] The presence of a methyl group ortho to a nitro group can sometimes lower the decomposition temperature.[10] | Decomposition, potentially leading to the release of nitrogen oxides.[2] | Avoid excessive heating. Store in a cool place. Conduct thermal analysis (e.g., DSC) to determine decomposition temperature. |

| Acidic pH | Generally stable in dilute, non-oxidizing acids.[11] | Hydrolysis of the nitrile group to a carboxylic acid under forcing conditions. | Use with caution in strong, hot acids. Monitor for hydrolysis products. |

| Basic pH | Potentially unstable. Aromatic nitro compounds can be sensitive to strong bases, which can lead to decomposition or unwanted side reactions.[3] | Decomposition, polymerization, or hydrolysis of the nitrile group. | Avoid strong bases. If necessary, use mild basic conditions and monitor the reaction closely. |

| Photostability | Potentially sensitive to UV light. Nitroaromatic compounds can undergo photodegradation.[12] | Photochemical reactions leading to decomposition or rearrangement. | Store in amber vials or protect from light.[13] Conduct photostability studies according to ICH guidelines if used in pharmaceutical development.[14][15] |

| Oxidizing/Reducing Agents | Reactive. The nitro group is susceptible to reduction, and the pyridine ring can be oxidized under harsh conditions. | Reduction of the nitro group to an amine. Oxidation of the methyl group or the pyridine ring. | Avoid strong oxidizing and reducing agents unless a specific transformation is intended. |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from the synthesis of the isomeric 2-Cyano-3-methyl-5-nitropyridine. The proposed synthesis involves the nitration of the corresponding methylpicolinonitrile precursor.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 6-methylpicolinonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while cooling to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Note: This is a proposed protocol and requires experimental validation and optimization. Nitration reactions are highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound based on its functional groups.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Aromatic Protons | δ 8.0 - 9.5 ppm | The electron-withdrawing groups will shift the aromatic protons downfield. |

| Methyl Protons | δ 2.5 - 3.0 ppm | A singlet corresponding to the three methyl protons. | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 160 ppm | The carbon attached to the nitro group will be significantly deshielded. |

| Nitrile Carbon | δ 115 - 120 ppm | A characteristic peak for the nitrile carbon.[16] | |

| Methyl Carbon | δ 15 - 25 ppm | An upfield signal for the methyl carbon. | |

| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ | A sharp, strong absorption characteristic of a nitrile.[4] |

| NO₂ Stretch (asymmetric) | ~1550 - 1500 cm⁻¹ | A strong absorption. | |

| NO₂ Stretch (symmetric) | ~1350 - 1300 cm⁻¹ | A strong absorption. | |

| C-H Stretch (aromatic) | ~3100 - 3000 cm⁻¹ | ||

| C-H Stretch (aliphatic) | ~2980 - 2850 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion (M⁺) | Calculated m/z | The molecular ion peak should be observable. Fragmentation patterns would likely involve the loss of NO₂, NO, and HCN. |

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care.

-

General Hazards: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science due to its versatile reactivity. Its electron-deficient pyridine ring is highly activated towards nucleophilic aromatic substitution, and the nitro and nitrile functionalities offer multiple avenues for further chemical transformations. While its stability profile is expected to be moderate, careful handling is required, particularly concerning thermal stress and exposure to strong bases.

Future research should focus on the experimental validation of the predicted reactivity and stability of this compound. Detailed kinetic and mechanistic studies of its reactions, along with a thorough investigation of its thermal and photostability, would provide invaluable data for its application. The synthesis of a broader range of derivatives from this scaffold could lead to the discovery of novel compounds with significant biological activity.

References

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Gramatica, P., et al. (2014). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed.[Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.[Link]

-

Hertog, H.J., & Combe, W.P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.[Link]

-

Hertog, H.J., & Combe, W.P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate.[Link]

-

CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. CP Lab Safety.[Link]

-

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.[Link]

-

Bernstein, M.P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.[Link]

-

Pipzine Chemicals. (n.d.). 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China. Pipzine Chemicals.[Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.[Link]

-